molecular formula C14H9FN4O2S B12914506 N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-68-7

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12914506
CAS No.: 827580-68-7
M. Wt: 316.31 g/mol
InChI Key: UUKJBCHREVKSLX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then cyclized using thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields N-(4-fluorophenyl)-5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
  • N-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it distinct from its chlorinated, brominated, or methylated analogs, potentially leading to different biological activities and applications.

Properties

CAS No.

827580-68-7

Molecular Formula

C14H9FN4O2S

Molecular Weight

316.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9FN4O2S/c15-10-3-5-11(6-4-10)16-14-18-17-13(22-14)9-1-7-12(8-2-9)19(20)21/h1-8H,(H,16,18)

InChI Key

UUKJBCHREVKSLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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